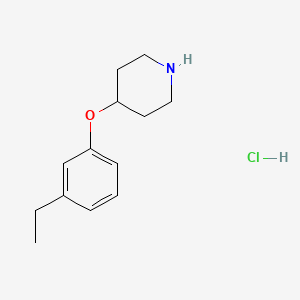

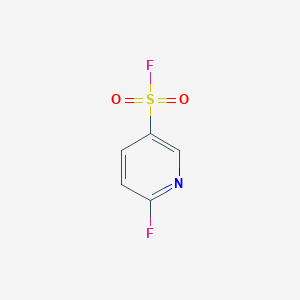

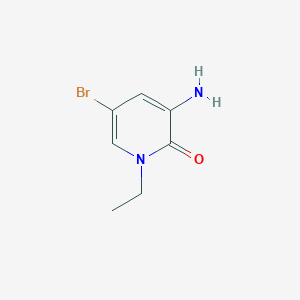

![molecular formula C15H13ClN4O2S B2506047 2-[(E)-2-(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-1,3-thiazole-5-carboxylic acid CAS No. 1608340-69-7](/img/structure/B2506047.png)

2-[(E)-2-(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-1,3-thiazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(E)-2-(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-1,3-thiazole-5-carboxylic acid is a synthetic molecule that appears to be designed for potential use in pharmaceutical or agrochemical applications. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, properties, and biological activities, which can be extrapolated to the compound .

Synthesis Analysis

The synthesis of related pyrazole and thiazole derivatives is well-documented in the provided literature. For instance, the synthesis of Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, an intermediate for pesticides, starts with 2,3-dichloropyridine and involves hydrazinolysis and cyclization, achieving a total yield of 43.1% . Similarly, the synthesis of thiazole derivatives, as seen in the preparation of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, involves cyclization reactions and yields ranging from 70-96% . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and, in some cases, single-crystal X-ray diffraction studies . The stereochemistry and electronic properties of such molecules are crucial for their biological activity and interaction with biological targets. The compound of interest likely has a conjugated system due to the presence of an ethenyl linkage, which could affect its electronic properties and reactivity.

Chemical Reactions Analysis

Functionalization reactions of pyrazole derivatives have been explored, such as the conversion of 1H-pyrazole-3-carboxylic acid into its corresponding amide . The reactivity of the acid chloride intermediate with amines is a key step in such transformations. The compound may undergo similar reactions, given the presence of a carboxylic acid group, which could be converted into various derivatives for biological evaluations.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole and pyrazole derivatives, such as acid dissociation constants, are important for their chemical stability and biological activity . The antimicrobial activity of these compounds has been tested, with some showing promising results against bacterial and fungal strains . The lipophilicity, solubility, and stability of the compound would be critical parameters to assess for its potential application as a pharmaceutical or agrochemical agent.

Relevant Case Studies

Although no direct case studies on the compound of interest are provided, the literature suggests that similar thiazole and pyrazole derivatives have been evaluated for their antimicrobial and antithrombotic activities . These studies could serve as a basis for the biological evaluation of the compound , guiding the design of potential activity assays and in vivo studies.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A study highlighted the efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This method is useful for preparing new N-fused heterocycle products with good to excellent yields, indicating its relevance in synthesizing structurally related compounds (Ghaedi et al., 2015).

Catalysis and Hydrogenation Reactions

Research on (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes has shown that these compounds act as active catalysts for the transfer hydrogenation of ketones. This process can influence the structure, reaction conditions, and identity of ketone substrates in hydrogenation reactions, offering pathways for the functionalization or synthesis of compounds with similar structural motifs (Magubane et al., 2017).

Antimicrobial Activity

The synthesis and antimicrobial activity of new pyridine derivatives, including those with structural similarities to the compound , have been explored. These studies reveal the potential biological applications of such compounds, showing variable and modest activity against bacterial and fungal strains (Patel et al., 2011).

Molecular Docking and Biological Evaluations

There is significant interest in the development of heterocyclic compounds for their anticancer and antimicrobial properties. For instance, molecular docking studies of pyrazolyl-pyridines and related compounds have indicated their potential as anticancer agents, with certain derivatives showing high activity against specific cancer cell lines. Such research underscores the importance of these compounds in medicinal chemistry (Abdallah et al., 2017).

properties

IUPAC Name |

2-[(E)-2-(6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN4O2S/c1-8(2)20-14-10(6-18-20)5-9(13(16)19-14)3-4-12-17-7-11(23-12)15(21)22/h3-8H,1-2H3,(H,21,22)/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFSZGLLFCLPDOR-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=NC(=C(C=C2C=N1)C=CC3=NC=C(S3)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C2=NC(=C(C=C2C=N1)/C=C/C3=NC=C(S3)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{2-[6-chloro-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]ethenyl}-1,3-thiazole-5-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

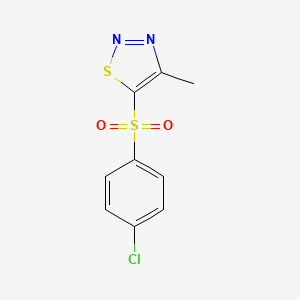

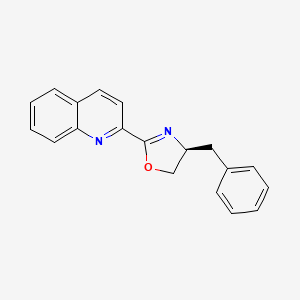

![1,4-Dioxaspiro[4.5]decan-8-ylhydrazine dihydrochloride](/img/structure/B2505974.png)

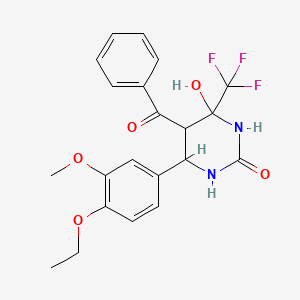

![4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzonitrile](/img/structure/B2505975.png)

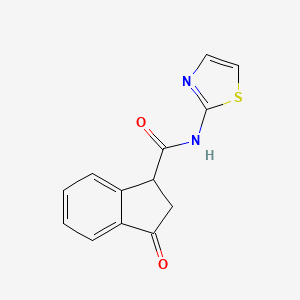

![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2505985.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-nitrobenzamide](/img/structure/B2505986.png)